2-[2-(Fmoc-amino)ethoxy]ethanol
Overview
Description
2-[2-(Fmoc-amino)ethoxy]ethanol is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Processes
- The polymerization process of silane coupling agents, such as 3-aminopropyltriethoxy silane, involves the release of ethanol from ethoxy groups. This reaction is crucial in the condensation process and can be monitored using 1H NMR spectroscopy (Ogasawara et al., 2001).
Peptide Synthesis
- In peptide synthesis, modifications of 2-(methylsulphonyl)ethanol have led to the development of amino-protective groups that are sensitive to alkaline conditions. These protective groups, which include the Fmoc group, are essential in the synthesis of peptides and are stable in acidic media (Verhart & Tesser, 2010).
Microwave-Assisted Immobilization
- The immobilization of alcohols onto 2-chlorotritylchloride resin under microwave irradiation has been shown to be effective. This method is efficient for binding various types of alcohols, including Fmoc-aminoalcohols, to the resin (Rizzi et al., 2011).
Synthesis of Protected Amino Acids
- Fmoc-protected (2S, 3S)-2-hydroxy-3-amino acids were synthesized using a chemoenzymatic process involving the formation of cyanohydrin from 2-furaldehyde. This process is significant in the production of ethanolamines (Tromp et al., 2003).
Catalytic Activity in Ethanol Dehydration
- Commercial aluminas have been studied for their catalytic activity in the dehydration of ethanol. These studies provide insights into the conversion of ethanol and the production of ethylene using different aluminas (Phung et al., 2014).
Analytical Chemistry
- In analytical chemistry, the fluorescent reagent 2-(9-carbazole)-ethyl chloroformate (CEOC) has been used for the sensitive determination of amino acids and peptides. This method allows for efficient analysis by high-performance liquid chromatography (You et al., 2003).
Solid-Phase Peptide Synthesis
- Dihydropyran-2-carboxylic acid has been used as a linker in the solid-phase synthesis of peptide alcohols using the Fmoc strategy, demonstrating its application in the synthesis of complex peptides (Hsieh et al., 1998).
Safety and Hazards
When handling “2-[2-(Fmoc-amino)ethoxy]ethanol”, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHQSUZTXSLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
179398-62-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179398-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50465246 | |
Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299430-87-8 | |
Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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